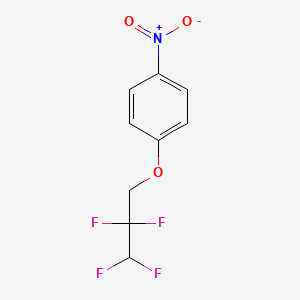
1-ニトロ-4-(2,2,3,3-テトラフルオロプロポキシ)ベンゼン
概要
説明
1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene is a fluorinated aromatic compound with the molecular formula C9H7F4NO3 and a molecular weight of 253.15 g/mol. This compound is characterized by the presence of a nitro group (-NO2) and a tetrafluoropropoxy group (-OCH2CF3) attached to a benzene ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
科学的研究の応用
1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated probes for biological imaging.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components
準備方法
The synthesis of 1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene typically involves the reaction of 1-nitro-4-hydroxybenzene with 2,2,3,3-tetrafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The industrial production methods are similar but may involve optimization of reaction conditions to improve yield and purity.
化学反応の分析
1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include 1-amino-4-(2,2,3,3-tetrafluoropropoxy)benzene and other substituted derivatives.
作用機序
The mechanism of action of 1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene involves its interaction with molecular targets through its nitro and tetrafluoropropoxy groups. The nitro group can participate in redox reactions, while the tetrafluoropropoxy group can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications.
類似化合物との比較
1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene can be compared with other similar compounds such as:
1-Nitro-4-(2,2,3,3-tetrafluoropropyl)benzene: Similar structure but lacks the oxygen atom in the side chain.
1-Nitro-4-(2,2,3,3-tetrafluorobutoxy)benzene: Similar structure but with a longer side chain.
1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)aniline: Similar structure but with an amino group instead of a nitro group
The uniqueness of 1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
特性
IUPAC Name |
1-nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO3/c10-8(11)9(12,13)5-17-7-3-1-6(2-4-7)14(15)16/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPDRBCJTPBIMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














